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Compound of Interest

Compound Name: Methyl 2,4-dimethylbenzoate
CAS No.: 23617-71-2
Cat. No.: B1585506
Get Quote
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Executive Summary

Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2) is an aromatic ester primarily utilized as a
specialized intermediate in organic synthesis and pharmaceutical development. Distinct from its
complex fragrance analogs (such as the oakmoss odorant methyl 2,4-dihydroxy-3,6-
dimethylbenzoate), this molecule serves as a critical building block for constructing substituted
benzyl scaffolds and heterocyclic pharmacophores.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a self-
validating synthesis protocol based on Fischer esterification, and analytical standards for
quality assurance.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]1[8][9][10]

The precise characterization of Methyl 2,4-dimethylbenzoate is essential for distinguishing it
from isomeric impurities (e.g., methyl 2,5-dimethylbenzoate) commonly found in commercial
xylene-derived feedstocks.[1]
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Table 1: Core Chemical Data
Parameter Specification
CAS Number 23617-71-2
IUPAC Name Methyl 2,4-dimethylbenzoate
Synonyms 2,4-Dimethylbenzoic acid methyl ester; m-Xylic

acid methyl ester

Molecular Formula C10H1202

Molecular Weight 164.20 g/mol

SMILES COC(=0)C1=C(C)C=C(C)C=C1

InChl Key QQCLNRPRQRDMCK-UHFFFAOYSA-N

Value
Property . ] Context
(Experimental/Predicted)
Appearance Colorless to pale yellow liquid Standard State (25°C)
Boiling Point 238-240 °C @ 760 mmHg (Predicted)
Density 1.03 £ 0.05 g/cm3 Liquid phase
B Immiscible in water; Soluble in Lipophilic nature (LogP ~2.
Solubility
Et20, EtOH, DCM [1]8)
Flash Point >100 °C Closed Cup (Estimated)

Synthesis Protocol: Acid-Catalyzed Esterification[1]

The most robust route for high-purity synthesis

is the Fischer Esterification of 2,4-

dimethylbenzoic acid.[1] This method is preferred over acyl chloride routes for its atom

economy and ease of scalability in a drug development setting.

Reaction Mechanism & Pathway
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The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of
the carbonyl carbon, followed by nucleophilic attack by methanol.[1]
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Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2,4-dimethylbenzoic acid.

Experimental Methodology
Objective: Synthesize 10.0 g of Methyl 2,4-dimethylbenzoate.

Reagents:

2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[1]

Methanol (anhydrous, 50 mL, excess)

Sulfuric acid (conc.[2][3] H2SOa4, 1.0 mL)

Dichloromethane (DCM) for extraction[1]
Step-by-Step Protocol:
o Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

e Charging: Add 2,4-dimethylbenzoic acid (10.0 g) and anhydrous methanol (50 mL). Stir until
the solid is suspended.

o Catalysis: Slowly add concentrated H2SOa (1.0 mL) dropwise. Caution: Exothermic.[1]
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e Reflux: Heat the mixture to reflux (approx. 65°C) for 8—=12 hours. Monitor reaction progress
via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.

o Checkpoint: Disappearance of the acid starting material indicates completion.
e Workup:
o Cool the reaction mixture to room temperature.
o Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.

o Dissolve the residue in DCM (50 mL) and wash with Saturated NaHCOs (2 x 30 mL) to
neutralize residual acid. Note: Gas evolution (COz) will occur.

o Wash the organic layer with Brine (30 mL) and dry over anhydrous Naz2SOa.
 Purification: Filter off the drying agent and concentrate the filtrate.

o Optional: If high purity (>99%) is required for pharmaceutical use, perform vacuum
distillation (approx. 120-125 °C @ 10 mmHg).[1]

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against the
following spectroscopic standards.

Nuclear Magnetic Resonance (NMR)
e 'HNMR (400 MHz, CDCls):

o & 7.85 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to ester).[1]

o

0 7.05 (s, 1H): Aromatic proton at C3 (between methyls).[1]

[¢]

0 7.00 (d, J=8.0 Hz, 1H): Aromatic proton at C5.[1]

[e]

0 3.88 (s, 3H): Methoxy group (-OCHs).

[e]

0 2.55 (s, 3H): Methyl group at C2 (ortho).[1]
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o & 2.35 (s, 3H): Methyl group at C4 (para).[1]

o Interpretation: The distinct singlet at 3.88 ppm confirms the ester formation. The two
methyl singlets confirm the 2,4-substitution pattern.[1]

Mass Spectrometry (GC-MS)

e Molecular lon (M+): m/z 164.
e Base Peak: m/z 133 (Loss of -OCHs, [M-31]%).

e Fragment: m/z 105 (Loss of -COOCHs, [M-59]*, formation of dimethylphenyl cation).[1]

Applications in Drug Development[1][2]

Methyl 2,4-dimethylbenzoate is not merely a solvent; it is a "masked" benzoic acid scaffold
used in the synthesis of complex pharmacophores.[1]

Benzylic Functionalization Workflow

The methyl groups on the aromatic ring are non-equivalent. The C4-methyl is electronically
more activated and sterically more accessible than the C2-methyl, allowing for regioselective

functionalization (e.g., radical bromination).[1]
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Methyl 2,4-dimethylbenzoate
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Figure 2: Divergent synthetic utility of Methyl 2,4-dimethylbenzoate in medicinal chemistry.

Specific Utility

¢ Prodrug Design: The ester moiety serves as a prodrug for 2,4-dimethylbenzoic acid
derivatives, improving lipophilicity (LogP) to cross cell membranes before enzymatic
hydrolysis.[1]

» Scaffold Construction: Used as a precursor for preparing 2,4-dimethylbenzamide derivatives,
which are often investigated for anti-inflammatory activity.[1]

Safety & Handling (GHS Standards)

Signal Word:WARNING

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1585506/docs?utm_src=pdf-body-img#methyl-2-4-dimethylbenzoate-a-technical-guide-to-synthesis-and-application
https://www.benchchem.com/product/b1585506/docs?utm_src=pdf-body#methyl-2-4-dimethylbenzoate-a-technical-guide-to-synthesis-and-application
https://patents.google.com/patent/CN111116370A/en
https://patents.google.com/patent/CN111116370A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585506?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[4][5][6]

Causes serious eye irritation.

Serious Eye Damage H319
[41[5][6]

Handling Protocol:

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

e Ventilation: Handle in a fume hood to avoid inhalation of vapors.

e Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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